molecular formula C24H27FN2O3 B14990964 5-fluoro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

5-fluoro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B14990964
M. Wt: 410.5 g/mol
InChI Key: RLJPNDWEDCVUCZ-UHFFFAOYSA-N
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Description

5-fluoro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran core, a piperidine ring, and a methoxyphenyl group. Its chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-fluoro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.

    Synthetic Organic Chemistry: The compound serves as a model for developing new synthetic methodologies and exploring reaction mechanisms.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    5-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.

Uniqueness

The presence of the fluorine atom in 5-fluoro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s potential as a therapeutic agent and its utility in various chemical applications.

Properties

Molecular Formula

C24H27FN2O3

Molecular Weight

410.5 g/mol

IUPAC Name

5-fluoro-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H27FN2O3/c1-16-20-14-18(25)8-11-22(20)30-23(16)24(28)26-15-21(27-12-4-3-5-13-27)17-6-9-19(29-2)10-7-17/h6-11,14,21H,3-5,12-13,15H2,1-2H3,(H,26,28)

InChI Key

RLJPNDWEDCVUCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCCC4

Origin of Product

United States

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